N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications
Ligands for Translocator Protein (TSPO)
One of the primary applications of compounds closely related to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is as ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind to TSPO. These compounds displayed subnanomolar affinity for TSPO, comparable to that of known ligands, and two of them were radiolabeled with fluorine-18 for in vivo positron emission tomography (PET) imaging on rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).
Anticancer Activity
Another application is in the field of cancer research. Novel fluoro-substituted benzo[b]pyran derivatives were synthesized and tested against three human cancer cell lines (lung, breast, and CNS cancer). These compounds showed anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, novel pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents were prepared, with a focus on one compound that showed in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Insecticidal Activity
Research into heterocyclic compounds incorporating a thiadiazole moiety synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor revealed potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study highlights the versatility of these compounds in pest management applications (Fadda et al., 2017).
Antitumor Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
A study on the synthesis of pyrazolo[3,4-d][1,3]oxazin-4-one derivatives and their conversion into pyrazolo[3,4-d]pyrimidin-4-ones revealed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, especially with compounds showing potent inhibitory activity with low IC50 values (Abdellatif et al., 2014).
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-16-5-4-6-17(11-16)12-21(30)25-9-10-29-22-19(13-27-29)23(31)28(15-26-22)14-18-7-2-3-8-20(18)24/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTJRFSCFRVCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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